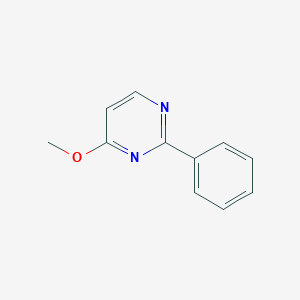
2,5-Dimethyl-4-nitropyridine 1-oxide
Vue d'ensemble
Description
2,5-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is an intermediate used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide involves several steps. One method involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C . After finishing the dropwise addition, the reaction is carried out under the condition that the temperature ranges from 80 DEG C to 120 DEG C .
Molecular Structure Analysis
The 2,5-Dimethyl-4-nitropyridine 1-oxide molecule contains a total of 20 bonds. There are 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
2,5-Dimethyl-4-nitropyridine 1-oxide has a molecular weight of 168.15000 . It has a density of 1.3g/cm3 and a boiling point of 393.8ºC at 760mmHg .
Applications De Recherche Scientifique
Carcinogenicity and Mutagenicity Research
Research has explored the carcinogenic and mutagenic potential of 2,5-Dimethyl-4-nitropyridine 1-oxide. Takahashi et al. (1979) investigated the carcinogenicity and mutagenicity of various 4-nitropyridine 1-oxide (4-NPO) derivatives, including 2,5-Dimethyl-4-nitropyridine 1-oxide, in mice and various bacterial strains. They found that while some derivatives exhibited potent carcinogenic and mutagenic properties, the 2,5-Dimethyl derivative displayed relatively less mutagenicity compared to others (Takahashi, Huang, Araki, & Kawazoe, 1979).
Structural and Vibrational Analysis
Studies have also focused on the crystal structure and vibrational properties of 2,5-Dimethyl-4-nitropyridine 1-oxide. For instance, Hanuza et al. (1998) determined the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) and analyzed its IR and Raman spectra. Although this study was on a slightly different derivative (2,6- instead of 2,5-dimethyl), it provides insight into the structural properties of closely related compounds (Hanuza, Ma̧czka, Waśkowska, Oganowski, Ban-Oganowska, Lutz, & Maas, 1998).
Characterization and Molecular Interaction
Yıldırım et al. (2011) conducted a comprehensive characterization study of 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations. This study provides detailed insights into the molecular structures, vibrational spectra, and thermodynamic properties, which can be analogous to the understanding of 2,5-dimethyl derivatives (Yıldırım, Zalaoglu, Kırılmış, Koca, & Terzioglu, 2011).
Cytotoxicity Studies
Research by Puszko et al. (2011) on the cytotoxicity of copper(II) complexes with methyl substituted 4-nitropyridine N-oxides, including 2,5-dimethyl-4-nitropyridine N-oxide, revealed their potential as cytotoxic agents against certain cancer cell lines. This suggests a possible application in cancer research and therapeutics (Puszko, Brzuszkiewicz, Jezierska, Adach, Wietrzyk, Filip, Pełczyńska, & Cieślak-Golonka, 2011).
Safety And Hazards
Orientations Futures
The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.
Propriétés
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitropyridine 1-oxide | |
CAS RN |
21816-42-2 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)




![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)